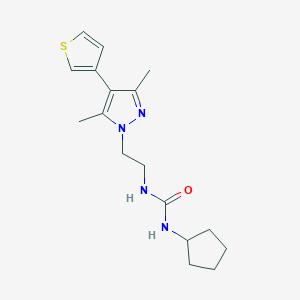1-cyclopentyl-3-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea
CAS No.: 2034350-08-6
Cat. No.: VC4313901
Molecular Formula: C17H24N4OS
Molecular Weight: 332.47
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034350-08-6 |
|---|---|
| Molecular Formula | C17H24N4OS |
| Molecular Weight | 332.47 |
| IUPAC Name | 1-cyclopentyl-3-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]urea |
| Standard InChI | InChI=1S/C17H24N4OS/c1-12-16(14-7-10-23-11-14)13(2)21(20-12)9-8-18-17(22)19-15-5-3-4-6-15/h7,10-11,15H,3-6,8-9H2,1-2H3,(H2,18,19,22) |
| Standard InChI Key | NSTWENPCYKVWCX-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1CCNC(=O)NC2CCCC2)C)C3=CSC=C3 |
Introduction
Chemical Identity and Structural Analysis
Molecular Formula and Nomenclature
The compound is systematically named 1-cyclopentyl-3-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea, reflecting its IUPAC nomenclature. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 2034350-08-6 | |
| Molecular Formula | ||
| Molecular Weight | 332.5 g/mol | |
| SMILES Notation | C1CC(C1)NC(=O)NCC(C2=CSC=C2)N3C(=C(C(=N3)C)C)C |
The SMILES string highlights the cyclopentyl group (), urea linkage (), and the pyrazole-thiophene hybrid structure .
Structural Features and Conformational Dynamics
The molecule’s core consists of:
-
Cyclopentyl Substituent: Introduces steric bulk, potentially enhancing binding specificity in biological targets .
-
Urea Linkage: Serves as a hydrogen-bond donor/acceptor, critical for drug-target interactions .
-
Pyrazole-Thiophene Moiety: The 3,5-dimethylpyrazole ring fused to a thiophene group may engage in π-π stacking or hydrophobic interactions .
Computational models predict that the cyclopentyl group disrupts molecular planarity, reducing crystallization tendencies and improving solubility—a strategy documented in urea-based drug design .
Synthesis and Manufacturing
Traditional Urea Synthesis Routes
| Method | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Carbonyldiimidazole | -carbonyldiimidazole, amines | Mild conditions, high yield | Cost of reagents |
| Oxidative Carbonylation | CO, amines, Pd catalysts | Atom-efficient, scalable | Requires high-pressure equipment |
For 1-cyclopentyl-3-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea, EvitaChem reports a condensation reaction between a cyclopentylamine derivative and a preformed pyrazole-thiophene intermediate. The exact protocol remains proprietary, but analogous syntheses employ stepwise coupling under inert atmospheres .
Purification and Characterization
Post-synthesis purification typically involves column chromatography or recrystallization. Structural validation uses:
-
NMR Spectroscopy: Confirms proton environments adjacent to the urea and heterocyclic groups.
-
Mass Spectrometry: Verifies molecular weight (332.5 g/mol) and fragmentation patterns .
Physicochemical Properties
Spectroscopic Profiles
-
IR Spectroscopy: Expected peaks include at ~3350 cm (urea) and at ~1650 cm .
-
UV-Vis: Absorption maxima near 270 nm, attributable to the thiophene and pyrazole chromophores.
Applications in Research and Industry
Medicinal Chemistry
As a urea derivative, this compound serves as:
-
A scaffold for optimizing pharmacokinetic properties (e.g., metabolic stability) .
-
A probe for studying urea-protein interactions, leveraging its hydrogen-bonding capacity .
Agricultural Chemistry
Urea derivatives are employed in agrochemicals as herbicides and fungicides . While no direct studies exist, the thiophene moiety’s electron-rich structure could disrupt fungal cell walls.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume